Cas no 6419-69-8 (4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide)
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide,4-chloro-N-(2-hydroxyethyl)-
- 4-CHLORO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE
- [(4-chlorophenyl)sulfonyl](2-hydroxyethyl)amine
- 4-Chlor-benzolsulfonsaeure-(2-hydroxy-aethylamid)
- 4-chloro-benzenesulfonic acid-(2-hydroxy-ethylamide)
- chlorohydroxyethylbenzenesulfonamide
- N-(2-Hydroxy-aethyl)-p-chlor-benzolsulfonamid
- N-(2-hydroxyethyl)-4-chlorobenzenesulfonamide
- NSC144061
- Oprea1_256859
- STL199066
- 6419-69-8
- Oprea1_353262
- NCGC00322978-01
- AB01318202-02
- DB-381095
- MFCD01185491
- DTXSID90301538
- AQ-390/10792027
- AKOS000278782
- SR-01000049436
- 4-chloro-N-(2-hydroxyethyl)benzene-1-sulfonamide
- EC-0729
- J-515162
- CS-0319656
- NSC-144061
- Z56961354
- SR-01000049436-1
- 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide
-
- MDL: MFCD01185491
- Inchi: 1S/C8H10ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2
- InChI Key: YVBGMEBFJFYGMV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(NCCO)(=O)=O
Computed Properties
- Exact Mass: 235.00700
- Monoisotopic Mass: 235.0069920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 74.8Ų
Experimental Properties
- Melting Point: 106-108°
- PSA: 74.78000
- LogP: 2.08230
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089666-10g |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide |
6419-69-8 | 95% | 10g |
$400.00 | 2023-09-01 | |
| TRC | C386108-10mg |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide |
6419-69-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386108-50mg |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide |
6419-69-8 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C386108-100mg |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide |
6419-69-8 | 100mg |
$ 80.00 | 2022-06-06 | ||
| abcr | AB269605-1 g |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |
6419-69-8 | 95% | 1g |
€187.10 | 2023-04-26 | |
| abcr | AB269605-5 g |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |
6419-69-8 | 95% | 5g |
€478.80 | 2023-04-26 | |
| abcr | AB269605-10 g |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |
6419-69-8 | 95% | 10g |
€769.30 | 2023-04-26 | |
| abcr | AB269605-25 g |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |
6419-69-8 | 95% | 25g |
€1638.60 | 2023-04-26 | |
| abcr | AB269605-1g |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |
6419-69-8 | 95% | 1g |
€187.10 | 2025-04-17 | |
| abcr | AB269605-5g |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |
6419-69-8 | 95% | 5g |
€478.80 | 2025-04-17 |
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide Suppliers
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide
Introduction to 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide (CAS No. 6419-69-8)
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 6419-69-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, particularly the presence of a chloro substituent and a hydroxyethyl side chain on the benzenesulfonamide core, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and functionalization.
The sulfonamide group is a key pharmacophore in many drugs, including antibiotics, anti-inflammatory agents, and anticancer medications. The introduction of a chloro group at the para position relative to the sulfonamide functionality enhances the lipophilicity and metabolic stability of the molecule, while the hydroxyethyl chain introduces polarity and hydrogen bonding capabilities. These structural attributes make 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide a promising candidate for developing novel therapeutic agents with improved pharmacokinetic profiles.
In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Studies have demonstrated that sulfonamides can interact with various biological targets, including enzymes and receptors, leading to modulatory effects on cellular processes. For instance, modifications of the sulfonamide core have been explored to enhance binding affinity and selectivity for specific therapeutic targets. The compound 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide represents an advanced derivative that has been optimized for enhanced solubility and bioavailability, which are critical factors in drug development.
One of the most compelling aspects of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is its potential application in the development of targeted therapies. The chloro group at the para position allows for further derivatization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the creation of structurally diverse analogs. These derivatives can be screened for activity against various disease-related pathways, such as cancer signaling pathways or inflammatory responses. The hydroxyethyl side chain also provides a site for further functionalization, allowing chemists to tailor the molecule’s properties to specific pharmacological requirements.
The synthesis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. Subsequent nucleophilic substitution with ammonia or an amine derivative yields the final product. This synthetic route highlights the compound’s complexity and underscores the importance of meticulous optimization to achieve high yields and purity.
Recent advancements in computational chemistry have accelerated the discovery process for sulfonamide-based drugs. Molecular modeling techniques allow researchers to predict binding interactions between 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide and biological targets with remarkable accuracy. This approach has enabled virtual screening of large libraries of compounds, identifying promising candidates for experimental validation. Such computational strategies are particularly valuable in drug discovery pipelines where experimental synthesis may be costly or time-consuming.
The pharmacological profile of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide has been investigated in several preclinical studies. These studies have revealed potential therapeutic effects in areas such as anti-inflammatory and anticancer applications. For example, derivatives of this compound have shown inhibitory activity against enzymes involved in inflammatory pathways, suggesting their utility in treating chronic inflammatory diseases. Additionally, preclinical data indicate that certain sulfonamides can modulate oncogenic signaling pathways, making them attractive candidates for oncology research.
The solubility and bioavailability of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide have been optimized through structural modifications aimed at improving pharmacokinetic properties. The hydroxyethyl side chain enhances water solubility while maintaining sufficient lipophilicity for efficient membrane permeability. This balance is crucial for achieving therapeutic efficacy without compromising absorption or distribution within the body. Furthermore, formulation strategies such as prodrug design may be employed to enhance stability and delivery profiles.
The future prospects for 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide are vast, with ongoing research exploring its potential in various therapeutic domains. Innovations in synthetic methodologies continue to expand the library of sulfonamide derivatives available for drug development. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science are expected to yield novel insights into the biological activities and mechanisms of action of this class of compounds.
In conclusion,4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide (CAS No. 6419-69-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis involves sophisticated organic transformations, while its pharmacological profile suggests potential applications in treating various diseases. As research progresses,4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide will continue to be a cornerstone in drug discovery efforts aimed at developing next-generation therapeutics.
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